2-甲基-2H-吲唑-3-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

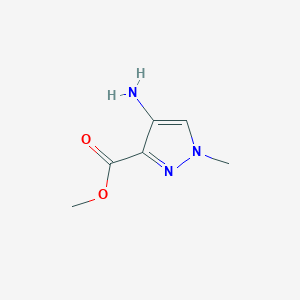

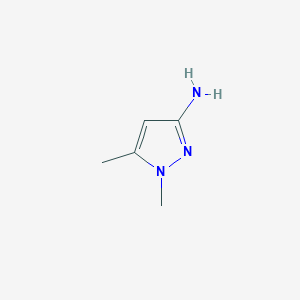

Ethyl 2-methyl-2H-indazole-3-carboxylate is a derivative of indazole . Indazole derivatives are important heterocycles in drug molecules. They bear a variety of functional groups and display versatile biological activities, hence, they have gained considerable attention in the field of medicinal chemistry .

Synthesis Analysis

Ethyl 2-methylindole-3-carboxylate, a related compound, can be prepared by reacting 2-iodoaniline with ethyl acetoacetate sodium salt in the presence of copper iodide . Other synthetic strategies for indazole derivatives involve the oxidation of carbaldehyde derivatives to carboxylic acid derivatives .

Molecular Structure Analysis

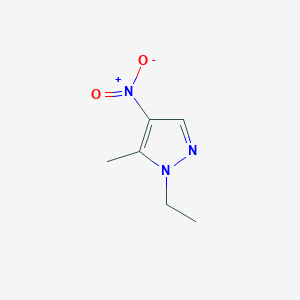

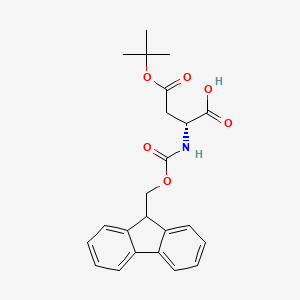

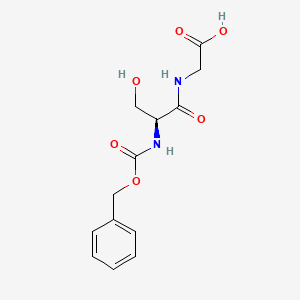

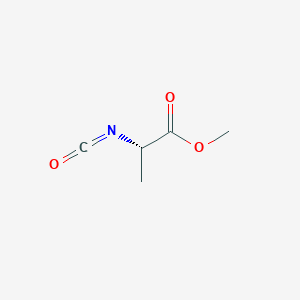

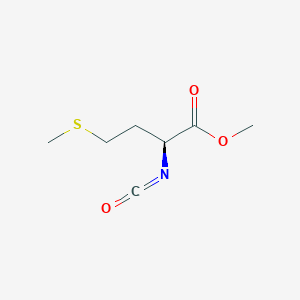

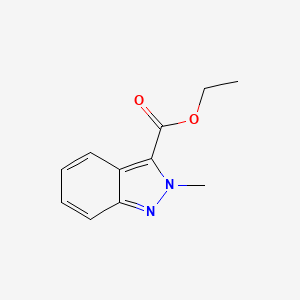

The molecular formula of ethyl 2-methyl-2H-indazole-3-carboxylate is C11H12N2O2 . Indazoles usually contain two tautomeric forms: 1H-indazole and 2H-indazole. Since 1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer .

Chemical Reactions Analysis

The chemical reactions of indazole derivatives can be influenced by their tautomerism . For instance, the oxidation of carbaldehyde derivatives to carboxylic acid derivatives has been reported .

Physical And Chemical Properties Analysis

The molecular weight of ethyl 2-methyl-2H-indazole-3-carboxylate is 204.22 g/mol . It has a topological polar surface area of 44.1 Ų and a complexity of 245 .

科学研究应用

抗癌应用

吲唑衍生物,包括 2-甲基-2H-吲唑-3-羧酸乙酯,已被探索用于其在癌症治疗中的潜力。 它们已知对多种人类癌细胞系表现出多种药理活性,例如抗增殖作用 。合成多种取代的吲唑化合物的能力允许开发具有改进疗效和减少副作用的新型抗癌药物。

抗菌剂

吲唑衍生物的抗菌特性使其在对抗传染病方面具有价值。 它们已针对贾第鞭毛虫、溶组织内阿米巴和阴道毛滴虫等病原体进行了测试,显示出强大的活性,通常超过甲硝唑等标准治疗方法 。这突出了它们作为新型抗菌剂的潜力。

抗炎潜力

吲唑化合物已被证明有望作为抗炎剂。 它们对人环氧合酶-2 (COX-2) 的有效性表明它们可用于开发治疗以炎症为特征的疾病的新药物,例如关节炎和其他慢性炎症性疾病 。

疼痛管理

来自吲唑结构的选择性拮抗剂正在被研究其通过靶向香草醛受体 TRPV1 来管理疼痛的能力 。该受体的激活与灼痛感有关,其阻断可能导致新的止痛药。

合成大麻素前体

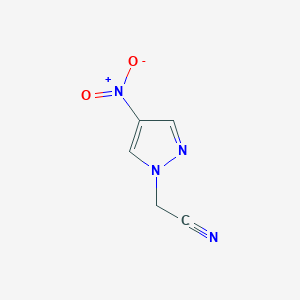

2-甲基-2H-吲唑-3-羧酸乙酯作为合成各种合成大麻素的前体 。这些化合物用于研究和法医应用,有助于了解大麻素的影响并开发治疗药物。

药物合成与设计

吲唑核心是许多市售药物的关键结构基序。 其多功能性允许创建具有广泛生物活性的化合物,使其成为药物设计和合成中必不可少的支架 。

抗抑郁和降压作用

吲唑衍生物已被发现具有抗抑郁和降压特性,为开发治疗抑郁症和高血压的新疗法提供了基础 。

抗菌和抗真菌应用

吲唑类化合物结构的多样性使它们能够作为有效的抗菌和抗真菌剂。 它们对白色念珠菌和光滑念珠菌等生物体的活性为治疗真菌感染开辟了可能性 。

未来方向

Indazole derivatives, including ethyl 2-methyl-2H-indazole-3-carboxylate, have significant potential in medicinal chemistry due to their diverse biological activities . Future research could focus on developing novel methods for the synthesis of these compounds and exploring their biological activities .

作用机制

Target of Action

Ethyl 2-methyl-2H-indazole-3-carboxylate is a derivative of indazole, a heterocyclic aromatic organic compound . Indazole derivatives have been found to inhibit, regulate, and/or modulate the activity of certain kinases, such as CHK1, CHK2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume control, respectively .

Mode of Action

It is believed that the compound interacts with its target kinases, leading to their inhibition, regulation, or modulation . This interaction can result in changes in the cell cycle and cell volume regulation .

Biochemical Pathways

The biochemical pathways affected by Ethyl 2-methyl-2H-indazole-3-carboxylate are likely related to its targets. For instance, the inhibition of CHK1 and CHK2 kinases can affect the cell cycle, potentially leading to cell cycle arrest . Similarly, the modulation of h-sgk can influence cell volume regulation .

Pharmacokinetics

The compound’s molecular weight of 20423 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

The molecular and cellular effects of Ethyl 2-methyl-2H-indazole-3-carboxylate’s action are likely to be related to its inhibition, regulation, or modulation of its target kinases. This could lead to changes in cell cycle progression and cell volume regulation . .

属性

IUPAC Name |

ethyl 2-methylindazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-3-15-11(14)10-8-6-4-5-7-9(8)12-13(10)2/h4-7H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANRAWGDDLJAFET-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C=CC=CC2=NN1C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427631 |

Source

|

| Record name | ethyl 2-methyl-2H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

405275-87-8 |

Source

|

| Record name | ethyl 2-methyl-2H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。